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Compound of Interest

Compound Name: 4-Bromo-1-iodo-2-nitrobenzene

Cat. No.: B037996

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectroscopic characterization of 4-Bromo-1-iodo-2-nitrobenzene. The
information is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis.

Molecular Structure and Properties

4-Bromo-1-iodo-2-nitrobenzene is a substituted aromatic compound with the chemical
formula CeHsBrINO2.[1][2] The benzene ring is functionalized with a bromine atom at position
4, an iodine atom at position 1, and a nitro group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1-iodo-2-nitrobenzene is
presented in Table 1. The data has been compiled from various chemical suppliers and
databases. The melting point is consistently reported in the range of 87-89 °C.[3]
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Property Value Source(s)

CAS Number 112671-42-8 [1]12]

Molecular Formula CeH3BrINO2 [1][2]

Molecular Weight 327.90 g/mol [1]

Melting Point 87-89 °C [3]

Boiling Point 320.0 £ 27.0 °C at 760 mmHg [3]

Appearance Solid

Purity >98%

Storage 2-8°C, protect from light [4]
Solubility

While specific quantitative solubility data is limited, based on its predominantly nonpolar
aromatic structure, 4-Bromo-1-iodo-2-nitrobenzene is expected to be soluble in common
organic solvents such as chloroform, ethyl acetate, and benzene, and largely insoluble in
water.[5]

Synthesis of 4-Bromo-1-iodo-2-nitrobenzene

The synthesis of 4-Bromo-1-iodo-2-nitrobenzene can be achieved via a Sandmeyer-type
reaction, involving the diazotization of a primary aromatic amine followed by substitution with
an iodide. The logical starting material for this synthesis is 4-bromo-2-nitroaniline.

Experimental Protocol: Synthesis from 4-bromo-2-
hitroaniline

This protocol is based on well-established procedures for the diazotization of aromatic amines
and subsequent iodination.[6][7]

Materials:

e 4-bromo-2-nitroaniline
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e Concentrated Sulfuric Acid (H2S0Oa4)

e Sodium Nitrite (NaNO2)

e Potassium lodide (KI)

» Deionized Water

e Ice

» Ethanol (for recrystallization)

e Sodium Thiosulfate (Na2S20s) solution (10%, optional)

o Diethyl ether or other suitable organic solvent for extraction
Procedure:

o Preparation of the Amine Salt: In a flask, carefully add a specific molar equivalent of 4-
bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and water, while cooling in an
ice bath. Stir the mixture until the amine is completely dissolved and the corresponding
sulfate salt is formed. Maintain the temperature between 0-5 °C.

o Diazotization: Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized
water. Add this solution dropwise to the cold amine salt solution from the previous step,
ensuring the temperature is maintained below 5 °C throughout the addition. After the addition
is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. The
formation of the diazonium salt is indicated by a change in the solution's appearance.

 lodination: In a separate beaker, dissolve a molar excess of potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring. Nitrogen gas will be evolved. The reaction mixture is typically allowed to warm to
room temperature and may be gently heated to ensure the complete decomposition of the
diazonium salt.

« Isolation and Purification: Cool the reaction mixture and collect the crude solid product by
vacuum filtration. Wash the solid with cold water. If the product has a dark color due to the
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presence of free iodine, wash it with a 10% sodium thiosulfate solution until the color
disappears. The crude product can be further purified by recrystallization from a suitable
solvent, such as ethanol, to yield 4-Bromo-1-iodo-2-nitrobenzene as a solid.

Spectroscopic Characterization

While specific experimental spectra for 4-Bromo-1-iodo-2-nitrobenzene are not readily
available in the public domain, its spectral characteristics can be predicted based on its
structure and comparison with similar compounds. Commercial suppliers indicate the
availability of NMR, HPLC, and LC-MS data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the benzene ring. The chemical shifts and coupling
patterns will be influenced by the electronic effects of the three different substituents. The
proton ortho to the nitro group is expected to be the most downfield, while the proton
between the bromo and iodo groups will also exhibit a distinct chemical shift.

e 13C NMR: The carbon-13 NMR spectrum will display six signals for the six carbon atoms of
the benzene ring, as they are all in unique chemical environments. The carbon atoms
attached to the iodine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
Key expected absorption bands are:
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Functional Group Expected Wavenumber Range (cm™?)
Aromatic C-H stretch 3100 - 3000

Asymmetric NO: stretch 1550 - 1500

Symmetric NOz2 stretch 1350 - 1300

C-Br stretch 700 - 500

C-I stretch 600 - 485

Aromatic C=C stretch 1600 - 1450

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) corresponding to the molecular
weight of 4-Bromo-1-iodo-2-nitrobenzene (approximately 327.9 g/mol ). The isotopic pattern
of the molecular ion will be characteristic due to the presence of bromine (isotopes 7°Br and
81Br in nearly a 1:1 ratio). Common fragmentation patterns for nitroaromatic compounds include
the loss of NO2 and subsequent fragmentation of the aromatic ring.

Logical Relationships of Substituents

The arrangement of the bromo, iodo, and nitro groups on the benzene ring dictates the
chemical properties and reactivity of 4-Bromo-1-iodo-2-nitrobenzene. The following diagram
illustrates the positional relationships of these substituents.
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Positional Relationship of Substituents on the Benzene Ring
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Caption: Substituent positions on the 4-Bromo-1-iodo-2-nitrobenzene ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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